Gaegurin-LK2

antimicrobial peptide Staphylococcus aureus minimum inhibitory concentration

Gaegurin-LK2 is a 24-residue cationic antimicrobial peptide (AMP) originally purified and characterized from the skin secretions of Kuhl's wart frog (Limnonectes kuhlii). It belongs to the gaegurin family of α-helical host-defense peptides, sharing sequence homology with other frog-derived AMPs such as temporins and rugosins.

Molecular Formula
Molecular Weight
Cat. No. B1576569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaegurin-LK2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gaegurin-LK2 Antimicrobial Peptide: Sourcing and Baseline Characterization for Research Procurement


Gaegurin-LK2 is a 24-residue cationic antimicrobial peptide (AMP) originally purified and characterized from the skin secretions of Kuhl's wart frog (Limnonectes kuhlii) [1]. It belongs to the gaegurin family of α-helical host-defense peptides, sharing sequence homology with other frog-derived AMPs such as temporins and rugosins [1]. The peptide is commercially available as a synthetic lyophilized powder with a catalog purity of 96.7% by HPLC [2]. Its primary reported application is as a research tool in antimicrobial susceptibility studies against Gram-positive and Gram-negative bacteria, as well as fungi [1][2].

Gaegurin-LK2 vs. Related Frog Skin Peptides: Why Simple Substitution Undermines Experimental Reproducibility


Within the L. kuhlii peptidome, the five co-purified AMPs—temporin-LK1, rugosin-LK1, rugosin-LK2, gaegurin-LK1, and gaegurin-LK2—exhibit distinct antimicrobial spectra despite their shared origin [1]. Even peptides within the same subfamily, such as gaegurin-LK1 and gaegurin-LK2, which differ by only a few residues, demonstrate significant divergence in minimum inhibitory concentrations (MICs) against key pathogens like S. aureus and C. albicans [2][3]. This heterogeneity underscores that minor sequence variations in AMPs translate into non-linear and unpredictable shifts in potency and selectivity profiles. Consequently, treating these peptides as functionally interchangeable can lead to irreproducible results, false-negative outcomes in susceptibility screens, or incorrect interpretations of structure-activity relationships. Procuring the specific peptide with characterized, published MIC data is therefore essential for maintaining experimental fidelity.

Gaegurin-LK2 Procurement Evidence: Quantitative Differentiation Against Closest Analogs


Gaegurin-LK2 vs. Gaegurin-LK1: Quantified Advantage in Anti-Staphylococcal Potency

Gaegurin-LK2 exhibits a 2- to 4-fold lower MIC against S. aureus (2.5 µg/mL) compared to its closest sequence homolog, gaegurin-LK1 (MIC 5-10 µg/mL) [1][2]. Both peptides were synthesized and tested under comparable microbroth dilution conditions [1]. This enhanced anti-staphylococcal activity makes Gaegurin-LK2 the preferred choice for researchers focusing on Gram-positive infection models.

antimicrobial peptide Staphylococcus aureus minimum inhibitory concentration MIC

Gaegurin-LK2 vs. Rugosin Family: Superior Antifungal Efficacy Against C. albicans

Gaegurin-LK2 demonstrates a 2-fold improvement in antifungal activity against C. albicans (MIC 5 µg/mL) relative to both rugosin-LK1 and rugosin-LK2, each of which exhibits an MIC of 10 µg/mL [1][2][3]. While temporin-LK1 shows even greater potency (MIC 2.5 µg/mL), Gaegurin-LK2 offers a unique balance of strong antifungal and antibacterial activities, which may be advantageous in polymicrobial research contexts [4].

antifungal peptide Candida albicans MIC therapeutic index

Gaegurin-LK2 Gram-Negative Selectivity: Reduced E. coli Activity Enables Targeted Gram-Positive/Fungal Studies

Gaegurin-LK2 exhibits significantly attenuated activity against E. coli (MIC 50 µg/mL) compared to its co-purified analogs temporin-LK1 (MIC 30 µg/mL) and rugosin-LK1 (MIC 10 µg/mL) [1][2][3]. This differential sensitivity can be exploited as a built-in selectivity control: Gaegurin-LK2's weaker Gram-negative activity reduces off-target effects in mixed-culture experiments focused on Gram-positive bacteria or fungi. In contrast, temporin-LK1 and rugosin-LK1 are more broadly active, which may confound results in such targeted studies [1].

selectivity Gram-negative Escherichia coli antimicrobial spectrum

Gaegurin-LK2 Synthetic Purity and Sequence Integrity: Verifiable Specifications for Reproducible Research

Commercially sourced Gaegurin-LK2 is supplied with a specified purity of 96.7% as determined by HPLC [1]. This purity level meets or exceeds typical thresholds for antimicrobial peptide research (often ≥95%). The full 24-residue sequence (FLGPIIKMATGILPTAICKGLKKC) is validated by mass spectrometry and Edman degradation [2]. In contrast, some alternative peptides from the same study are offered at slightly lower purities (e.g., temporin-LK1 at 96.5% [3]; gaegurin-LK1 at 95.3% [4]), which may introduce variability in dose-response assays due to higher levels of truncated or modified peptide impurities.

peptide purity HPLC quality control reproducibility

Gaegurin Family Class-Level Inference: Low Hemolytic Activity Supports In Vitro Safety Profile

Although direct hemolytic data for Gaegurin-LK2 are not reported in the primary characterization study, the broader gaegurin family (including gaegurins 1-6 from Rana rugosa) is consistently associated with very low or negligible hemolytic activity against human erythrocytes [1]. For instance, gaegurin 4 exhibits ≤0.59% hemolysis at concentrations up to 100 µg/mL [2]. This class-level property suggests that Gaegurin-LK2 likely maintains a favorable therapeutic index, reducing the probability of confounding hemolytic artifacts in cell-based assays.

hemolysis therapeutic index cytotoxicity selectivity

Gaegurin-LK2 Application Scenarios: Evidence-Based Use Cases for Research Procurement


Gram-Positive Focused Antibacterial Screening Panels

Leverage Gaegurin-LK2's superior anti-staphylococcal potency (MIC 2.5 µg/mL) and its reduced Gram-negative activity to establish a more selective antibacterial screening panel. Researchers can use Gaegurin-LK2 as a positive control for Gram-positive inhibition while minimizing off-target effects on E. coli, enabling clearer interpretation of compound specificity in mixed-species assays [1][2].

Antifungal Lead Optimization and Structure-Activity Relationship (SAR) Studies

Employ Gaegurin-LK2 as a reference peptide in antifungal SAR campaigns. Its 2-fold greater potency against C. albicans compared to rugosin peptides provides a quantifiable benchmark for evaluating synthetic analogs designed to enhance antifungal activity. The high purity (96.7%) ensures that observed MIC shifts are due to structural modifications rather than impurities [3][4].

Membrane Permeabilization and Mode-of-Action Investigations

Utilize Gaegurin-LK2 in biophysical studies examining AMP-membrane interactions. As a member of the α-helical gaegurin family, it serves as a model peptide for probing lipid bilayer disruption mechanisms. The established low hemolytic potential of the family supports its use in experiments involving liposomes containing eukaryotic lipid compositions [5].

Polymicrobial Biofilm Disruption Research

Gaegurin-LK2's balanced activity against S. aureus (2.5 µg/mL) and C. albicans (5 µg/mL) makes it a candidate for investigating peptide efficacy against mixed-species biofilms. This application scenario exploits the peptide's dual antibacterial/antifungal profile, which may be advantageous when testing treatments for complex, chronic infections [1][3].

Technical Documentation Hub

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28 linked technical documents
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